2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4S/c1-31-19-10-4-16(5-11-19)24-27-28-25(29(24)18-8-6-17(26)7-9-18)34-15-22(30)21-14-20(32-2)12-13-23(21)33-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUIVHNIISLDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the aromatic substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the triazole ring and the ethanone moiety, which significantly influence their physicochemical and biological properties. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison of Triazole Derivatives
*Estimated based on analogous structures.
Key Observations:
In contrast, methoxy groups (e.g., 4-OMePh in the target compound) improve solubility and may modulate pharmacokinetics . The 2,5-dimethoxyphenyl group on the ethanone moiety (target compound) is unique compared to mono-substituted analogs (e.g., 4-FPh in ). This substitution could enhance π-π stacking interactions or alter metabolic stability.
Synthetic Pathways: The synthesis of triazole-thioether ethanones typically involves nucleophilic substitution between α-halogenated ketones and triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol, as in ). Reaction yields and purity depend on steric hindrance from substituents; bulky groups (e.g., tert-butyl in ) may reduce reaction efficiency .
Physicochemical Properties
- Solubility : The 2,5-dimethoxyphenyl group in the target compound likely enhances water solubility compared to ’s 4-chlorophenyl substituent.
- Thermodynamic Stability : Crystallographic studies (e.g., ) suggest that methoxy and halogen substituents contribute to stable molecular packing, which may influence shelf life and formulation .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H24ClN5O4S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting several key areas:
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound's structure suggests potential efficacy against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown that compounds similar to this triazole effectively inhibit the growth of various fungal strains.
Anticancer Properties
Triazole derivatives have been studied for their anticancer effects. Specific investigations into the compound's ability to induce apoptosis in cancer cell lines have shown promising results. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Antifungal Study | Evaluated against Candida species | Showed IC50 values comparable to established antifungals |
| Cancer Cell Line Study | Tested on MCF-7 and HeLa cells | Induced apoptosis via caspase activation |
| Antimicrobial Activity | Assessed against E. coli and S. aureus | Exhibited significant inhibition zones in agar diffusion tests |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The triazole moiety interferes with specific enzymes essential for fungal growth.
- Induction of Apoptosis : In cancer cells, the compound activates intrinsic apoptotic pathways leading to programmed cell death.
- Disruption of Membrane Integrity : The compound's lipophilicity allows it to penetrate microbial membranes, disrupting their integrity.
Q & A
Q. What are the optimized synthetic routes for 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone, and how do reaction conditions affect yield?
Methodological Answer: Synthesis involves multi-step reactions:
Triazole Ring Formation : Use hydrazine derivatives and carbonyl compounds under reflux (ethanol, 80°C, 12 hrs) to form the 1,2,4-triazole core .
Sulfanyl Group Introduction : React the triazole intermediate with thiol-containing reagents (e.g., thiourea) in basic conditions (KOH, DMF, 60°C) .
Ethanone Functionalization : Couple the sulfanyl-triazole moiety with 2,5-dimethoxyphenylacetic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .
Critical Parameters : Temperature (>70°C reduces byproducts), solvent polarity (DMF enhances solubility), and stoichiometric ratios (1:1.2 for thiol addition) significantly impact yield (60–75% optimized) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify substituent patterns (e.g., methoxy peaks at δ 3.7–3.9 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the triazole ring and confirms sulfanyl-ethanone linkage (bond angles: C-S-C ~105°) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 523.1) .
Validation : Cross-reference NMR shifts with similar triazole derivatives (e.g., 4-methoxyphenyl analogs in ).
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .
- Anticancer Screening : MTT assay on HeLa and MCF-7 cells (IC calculated via nonlinear regression) .
- Enzyme Inhibition : Assess COX-2 or α-glucosidase inhibition at 10–100 µM with colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
- ADMET Prediction : SwissADME for LogP (estimated 3.2), bioavailability (Lipinski violations: 0), and CYP450 metabolism .
- DFT Calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential maps (e.g., sulfanyl group’s nucleophilicity) .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Variable Identification : Compare assay conditions (e.g., cell line passage number, serum concentration in media) .
- Dose-Response Repetition : Conduct 3 independent replicates with stricter controls (e.g., hypoxia vs. normoxia) .
- Meta-Analysis : Pool data from , and using random-effects models to identify outliers.
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
Q. What strategies improve solubility and stability for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
